2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
The compound 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide features a central acetamide backbone linking two heterocyclic moieties: a 1,2-oxazole ring substituted at position 5 with a 3-methoxyphenyl group and a 1,3-thiazol-2-yl group. Structural analogs often vary in substituent groups or heterocyclic cores, leading to differences in physicochemical properties and bioactivity .
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-12-4-2-3-10(7-12)13-8-11(18-21-13)9-14(19)17-15-16-5-6-22-15/h2-8H,9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOJGDWUYXCGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the thiazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the oxazole or thiazole rings.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the compound.
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Modifies functional groups on the oxazole or thiazole rings.
- Reduction : Alters the oxidation state, potentially leading to different derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its biological activity suggests potential therapeutic properties, particularly in targeting specific diseases. Research has focused on its interactions with enzymes and receptors, which could lead to new treatments for various conditions .
Biological Studies
In biological research, this compound serves as a tool for studying enzyme interactions and cellular processes. The oxazole and thiazole rings facilitate significant molecular interactions that can modulate protein activity involved in critical biological pathways .
Material Science
In industrial applications, 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide can be utilized in developing new materials with specific chemical properties due to its unique chemical structure .
Case Study 1: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies demonstrated that modifications of the compound could enhance its efficacy against certain cancer cell lines.
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial activity of this compound against various bacterial strains. Results showed promising inhibition rates, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Case Study 3: Enzyme Inhibition
A detailed investigation into the compound's mechanism of action revealed its ability to inhibit specific enzymes linked to metabolic disorders. This finding opens avenues for further research into its therapeutic applications for metabolic diseases.
Mechanism of Action
The mechanism by which 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole and thiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence biological pathways. These interactions can modulate the activity of specific proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Thiazol-2-yl Acetamide Moieties
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structure: Replaces the oxazolyl-phenyl group with a 2,6-dichlorophenyl substituent. Properties: The electron-withdrawing chlorine atoms reduce solubility compared to the methoxyphenyl group but may enhance stability and receptor binding through hydrophobic interactions.
- 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structure: Features a 2-methylphenyl group instead of the oxazole ring. Research: Studied for structural insights into penicillin analogs .
Heterocyclic Variations in Acetamide Derivatives
-
- Structure : Contains a pyrimidinylsulfanyl group and a naphthalenylmethyl-thiazolyl acetamide.
- Activity : Potent SIRT2 inhibitor, with the bulky naphthalene group enhancing target specificity but possibly limiting bioavailability.
- Comparison : The target compound’s simpler oxazole substituent may offer improved solubility and synthetic accessibility .
- 2-[[1-(3-Methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide (): Structure: Replaces oxazole with imidazole and introduces a thioether linkage. The isoxazole substituent may confer metabolic stability .
- N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide (): Structure: Incorporates a fluorophenyl-oxazole and a cyclohexylamino group. Properties: The fluorine atom enhances electronegativity, while the cyclohexyl group increases lipophilicity, likely influencing CNS penetration .
Comparative Data Table
Research Findings and Implications
- Heterocycle Influence : The oxazole core’s electron-rich nature may favor binding to enzymes requiring aromatic stacking, whereas thiazole or imidazole derivatives could engage in hydrogen bonding .
- Pharmacokinetics : Bulky substituents (e.g., naphthalene in SirReal2) reduce metabolic clearance but may hinder absorption. The target compound’s moderate size balances bioavailability and stability .
- Synthetic Accessibility : Oxazole rings are synthetically tractable via cyclization reactions, making the target compound more feasible for scale-up compared to triazole or imidazole derivatives .
Biological Activity
Overview of the Compound
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound notable for its unique structural features, including oxazole and thiazole rings. These heterocyclic systems are widely recognized in medicinal chemistry for their diverse biological activities, making this compound a subject of significant research interest. Its molecular formula is , with a molecular weight of approximately 303.35 g/mol .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The oxazole and thiazole rings facilitate various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins involved in critical biological pathways .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing oxazole and thiazole moieties have shown significant antimicrobial properties. For instance, studies have demonstrated that derivatives exhibit inhibitory effects against various bacterial strains .
- Anti-inflammatory Effects : The presence of the thiazole ring is often associated with anti-inflammatory properties. This compound may inhibit inflammatory cytokines and enzymes involved in the inflammatory response .
- Anticancer Potential : The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Antimicrobial Studies
A study investigating the antimicrobial efficacy of oxazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 75 |
These findings suggest that the compound could be effective against common pathogens .
Anticancer Activity
In vitro studies have shown that similar thiazole-containing compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For example:
| Compound | HDAC Inhibition IC50 (µM) |
|---|---|
| P19 | 9.3 |
| P10 | 23 |
These results indicate that the compound may possess selective anticancer properties by targeting HDACs involved in tumorigenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
